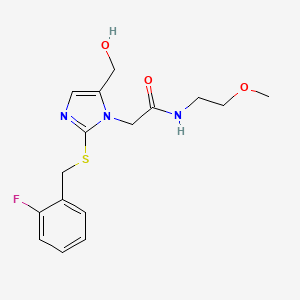

2-(2-((2-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide

Description

This compound is a structurally complex imidazole derivative featuring a 2-fluorobenzylthio group, a hydroxymethyl substituent at the 5-position of the imidazole ring, and an N-(2-methoxyethyl)acetamide side chain. Its design integrates pharmacophores known to influence bioactivity, including:

Properties

IUPAC Name |

2-[2-[(2-fluorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-(2-methoxyethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FN3O3S/c1-23-7-6-18-15(22)9-20-13(10-21)8-19-16(20)24-11-12-4-2-3-5-14(12)17/h2-5,8,21H,6-7,9-11H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INFVJQSUPOSZJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CN1C(=CN=C1SCC2=CC=CC=C2F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-((2-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide is a synthetic organic molecule that has attracted attention in various fields, particularly in medicinal chemistry and pharmacology. Its unique structural features, including a fluorobenzyl thioether group, hydroxymethyl group, and an imidazole ring, suggest potential biological activity that warrants detailed investigation.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- IUPAC Name : 2-[2-[(2-fluorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]acetamide

- Molecular Formula : C13H14FN3O2S

- CAS Number : 921846-28-8

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The imidazole ring can facilitate binding to metal ions or active sites of enzymes, while the fluorobenzyl thioether group engages in hydrophobic interactions. These interactions may modulate enzyme or receptor activity, leading to various physiological effects.

Biological Activity

Research indicates that 2-(2-((2-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies have shown that the compound possesses antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.

- Anticancer Potential : In vitro studies suggest that this compound may inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival, particularly through the modulation of ERK1 and ERK2 phosphorylation pathways .

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of certain enzymes, which can lead to therapeutic applications in treating diseases characterized by abnormal enzyme activity.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Inhibits proliferation of cancer cells | |

| Enzyme Inhibition | Modulates enzyme activity in metabolic pathways |

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, the compound demonstrated significant inhibition zones, indicating its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) was determined to be low, suggesting high potency.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of this compound involved treatment of various cancer cell lines. Results showed a dose-dependent reduction in cell viability, with mechanisms linked to apoptosis induction and cell cycle arrest at the G1 phase. This study highlights the compound's potential for development as an anticancer therapeutic .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary data suggest favorable absorption characteristics, with moderate bioavailability observed in animal models. Metabolism studies indicate that it undergoes hepatic metabolism primarily through cytochrome P450 enzymes, which may influence its efficacy and safety profile.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The compound shares core imidazole-acetamide architecture with several analogs. Key structural differences and their implications are summarized below:

Pharmacokinetic and Metabolic Comparisons

- Metabolic Stability : The methoxyethyl side chain in the target compound likely reduces CYP450-mediated oxidation compared to 9f () , which lacks this group .

- Tissue Distribution : Unlike EF5 (), which accumulates in the liver due to metabolite scavenging, the target compound’s hydroxymethyl and methoxyethyl groups may favor renal excretion .

Data Tables

Table 1. Physicochemical Properties of Selected Analogs

| Compound | Molecular Weight | LogP (Calculated) | Hydrogen Bond Donors | References |

|---|---|---|---|---|

| Target Compound | 409.43 | 2.1 | 3 | - |

| 9b () | 537.56 | 3.5 | 2 | |

| EF5 () | 317.23 | 1.8 | 2 | |

| 923138-88-9 () | 433.49 | 2.9 | 4 |

Research Findings and Implications

- Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to 9a–e () , involving Cu-catalyzed click chemistry or nucleophilic substitution .

- Binding Mode Predictions : Molecular docking suggests the 2-fluorobenzylthio group occupies hydrophobic pockets in enzyme active sites, akin to 9c () , while the hydroxymethyl group stabilizes interactions via hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.